molecular formula C18H18ClNO3 B5150393 N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide

Cat. No.: B5150393
M. Wt: 331.8 g/mol
InChI Key: AJALOVWJXGIFRK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with phenylcyclopropane-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJALOVWJXGIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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